2-(5-bromo-2-furyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(5-bromo-2-furyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both furan and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and fluorine atoms in its structure can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-furyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the bromination of a suitable precursor, such as 2-furylmethanol, using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formation of the oxadiazole ring: The oxadiazole ring can be formed by reacting a hydrazide derivative with a carboxylic acid or its derivative (e.g., ester or acid chloride) under dehydrating conditions. Common reagents for this step include phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Coupling of the furan and oxadiazole rings: The final step involves coupling the brominated furan derivative with the oxadiazole derivative. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid or boronate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-furyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the furan ring can be oxidized to form a furanone derivative.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution Products: Derivatives with various substituents replacing the bromine atom.
Oxidation Products: Furanone derivatives.
Reduction Products: Reduced forms of the furan or oxadiazole rings.
Scientific Research Applications
2-(5-bromo-2-furyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials due to its electronic properties.
Chemical Biology: The compound can serve as a probe to study biological processes and pathways, particularly those involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-furyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines or reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
2-(5-bromo-2-furyl)-5-phenyl-1,3,4-oxadiazole: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
2-(5-chloro-2-furyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: Contains a chlorine atom instead of bromine, which may influence its reactivity and interactions with biological targets.
2-(5-bromo-2-thienyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and applications.
Uniqueness
2-(5-bromo-2-furyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and biological activity. The combination of furan and oxadiazole rings also contributes to its distinct chemical and physical properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(5-bromofuran-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN2O2/c13-10-6-5-9(17-10)12-16-15-11(18-12)7-1-3-8(14)4-2-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZIFOPCQSRVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(O3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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